molecular formula C13H13NOS B1303224 {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol CAS No. 338982-27-7

{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol

Cat. No. B1303224
M. Wt: 231.32 g/mol
InChI Key: RSXCFLONDAMSEU-UHFFFAOYSA-N
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Description

“{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol” is a chemical compound with the CAS Number: 338982-27-7 . It has a molecular weight of 231.32 and its IUPAC name is {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methanol . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol” is 1S/C13H13NOS/c1-10-4-6-12(7-5-10)16-13-11(9-15)3-2-8-14-13/h2-8,15H,9H2,1H3 .


Physical And Chemical Properties Analysis

“{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol” is a solid substance . It has a melting point range of 121 - 124 degrees Celsius .

Scientific Research Applications

Organic Synthesis Applications

  • Preparation and Transformations of Vinylogous Sulfonamides : The compound and its derivatives serve as key intermediates in the synthesis of complex structures, such as indolizidines. These structures are crucial for alkaloid synthesis, offering a pathway to develop potential pharmaceuticals. The research demonstrates the utility of these compounds in creating sulfone-substituted indolizines through cyclisation and further transforming them into beta-sulfonyl amines and enaminones through reduction and hydrogenolysis, respectively (Michael et al., 2004).

  • Synthesis of Aryl-Sulfanylthienopyridines : A three-step synthesis procedure highlights the use of related compounds to produce 3-aryl-2-sulfanylthienopyridines, which are valuable for their potential biological activities and as building blocks in organic chemistry (Kobayashi et al., 2013).

Photoreaction Studies

  • The photoreaction behavior of compounds similar to "{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol" in acidic methanolic solutions reveals intricate details about their reactivity under UV irradiation. This information is crucial for understanding their role in photochemical synthesis and the development of photo-responsive materials (Sugiyama et al., 1984).

Material Science Applications

  • Metal-Free Reduction of Nitro Aromatic Compounds : Demonstrates the application of (2-pyridyl)phenyl methanol as a hydrogen donor for the reduction of nitro aromatic compounds, a crucial step in the production of various materials and chemicals (Giomi et al., 2011).

Catalysis

  • Catalytic Methylation of Pyridines : Research into catalytic methods for the methylation of pyridines using methanol and formaldehyde as reagents expands the toolkit for modifying pyridine rings, a common feature in many pharmaceuticals and organic materials. This work offers new pathways for direct methyl group introduction onto aromatic rings, a valuable trait for drug discovery and development (Grozavu et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-10-4-6-12(7-5-10)16-13-11(9-15)3-2-8-14-13/h2-8,15H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXCFLONDAMSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=CC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377139
Record name {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol

CAS RN

338982-27-7
Record name {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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